molecular formula C10H13N3O B581201 1-(3-Aminophenyl)piperazin-2-one CAS No. 1022128-80-8

1-(3-Aminophenyl)piperazin-2-one

Cat. No.: B581201
CAS No.: 1022128-80-8
M. Wt: 191.234
InChI Key: PGUYPEBXXBSLCE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Aminophenyl)piperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired compound . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and solid-phase synthesis techniques are common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The aminophenyl group allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

  • 1-(4-Aminophenyl)piperazin-2-one
  • 1-(2-Aminophenyl)piperazin-2-one
  • 1-(3-Aminophenyl)piperidine-2-one

Comparison: 1-(3-Aminophenyl)piperazin-2-one is unique due to its specific substitution pattern on the piperazine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable tool in drug discovery and development .

Properties

IUPAC Name

1-(3-aminophenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-8-2-1-3-9(6-8)13-5-4-12-7-10(13)14/h1-3,6,12H,4-5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUYPEBXXBSLCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693924
Record name 1-(3-Aminophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022128-80-8
Record name 1-(3-Aminophenyl)-2-piperazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1022128-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Aminophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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